
17-Methylprogesterone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-Methylprogesterone involves several steps. One common method includes the use of 17α-acetoxypregn-4-ene-3,20-dione as an intermediate. This intermediate is prepared by reacting 17α-acetoxypregn-4-ene-3,20-dione with ethylene glycol dimethyl ether and triethyl orthoformate in the presence of methanesulphonic acid . The reaction mixture is stirred and heated until complete conversion is achieved .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications .
化学反应分析
Key Reaction Steps:
-
Ketalation :
-
Reactants : 17α-Hydroxyprogesterone, ethylene glycol, p-toluenesulfonic acid (catalyst).
-
Conditions : Benzene solvent, 90–110°C reflux for 8–10 hours.
-
Product : Ketal-protected intermediate.
-
-
Epoxidation :
-
Reactants : Ketal intermediate, peroxyacetic acid, anhydrous sodium acetate.
-
Conditions : Forms an epoxide via oxidation.
-
-
Grignard Reaction :
-
Reactants : Epoxide with methylmagnesium bromide.
-
Hydrolysis : Dilute sulfuric acid yields a Grignard product.
-
-
Deprotection :
-
Reactants : Grignard product with glacial acetic acid.
-
Product : 5α,17α-Dihydroxy-6β-methylprogesterone.
-
-
Hydrogenation :
-
Catalyst : HCl facilitates isomerization to 6α-methyl-17α-hydroxyprogesterone.
-
-
Acetylation :
-
Reactants : 6α-Methyl-17α-hydroxyprogesterone, acetic acid, acetic anhydride.
-
Catalyst : Sulfosalicylic acid (0.03–0.07× substrate mass).
-
Conditions : 100–120°C for 2–4 hours.
-
Reaction Parameters for Acetylation (Step 6) (source ):
Parameter | Range |
---|---|
Catalyst (sulfosalicylic acid) | 0.03–0.07× substrate mass |
Acetic acid | 10–14× substrate mass |
Acetic anhydride | 1–3× substrate mass |
Temperature | 100–120°C |
Reaction time | 2–4 hours |
Yield : 113.6–115.3% (due to purification losses), with a melting point of 202–208°C.
Metabolic Pathways
MPA undergoes hepatic metabolism via hydroxylation and dehydration (sources ):
Primary Metabolites:
Metabolite | Structure | Pathway |
---|---|---|
6β-Hydroxy-MPA (M-2) | β-hydroxylation at C6 | Further oxidized to M-1 |
2β-Hydroxy-MPA (M-4) | β-hydroxylation at C2 | Oxidized to M-1 |
1β-Hydroxy-MPA (M-3) | β-hydroxylation at C1 | Dehydrated to M-5 |
M-1 | 2β,6β-Dihydroxy-MPA | Terminal oxidation product |
M-5 | 1,2-Dehydro-MPA | Dehydration product |
Protein Binding : 86% serum albumin-bound (source ).
Enzymatic Interactions
MPA interacts with steroidogenic enzymes (sources ):
Receptor Affinity and Activity:
Receptor | EC₅₀ (nM) | Intrinsic Activity |
---|---|---|
Progesterone (PR) | 0.01 | Full agonist |
Androgen (AR) | 1.0 | Partial agonist |
Glucocorticoid (GR) | 10.0 | Agonist |
Key Findings :
-
Antigonadotropic Effect : Suppresses HPG axis, reducing LH/FSH and sex hormones (source ).
-
Metabolic Stability : Resists conversion to androgens due to structural modifications (source ).
Analytical Characterization
MPA is quantified via LC-MS/MS (source ):
LC-MS Parameters:
Parameter | Value |
---|---|
Column | C18, 2.1 × 50 mm, 1.8 µm |
Mobile Phase | Water (0.01% formic acid)/MeOH |
Flow Rate | 0.35 mL/min |
Ionization Mode | ESI+ |
MRM Transition | 387.2 → 327.2 (quantitative) |
科学研究应用
Hormone Replacement Therapy (HRT)
MPA is widely used in HRT to alleviate menopausal symptoms in women. It mimics the effects of natural progesterone, helping to regulate the menstrual cycle and reduce symptoms such as hot flashes and mood swings.
Case Study: Cognitive Effects of MPA in HRT
A study investigated the cognitive effects of long-term MPA treatment in combination with 17 β-estradiol on aged female rats. Results indicated that this combination impaired performance in spatial memory tasks compared to other hormone treatments, suggesting that MPA may negatively affect cognitive function when used long-term .
Contraception
MPA is a key component in various contraceptive methods, most notably as an injectable contraceptive known as Depo-Provera. It provides effective pregnancy prevention for up to three months per injection.
Efficacy and Usage
- Dosage : A single 150 mg intramuscular injection is administered every three months.
- User Base : Approximately 20 million women globally use MPA for contraception .
Treatment of Endometrial and Mammary Cancers
MPA has been employed as a therapeutic agent in treating endometrial and breast cancers due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Synergistic Effects with Metformin
Research demonstrated that combining MPA with metformin exhibited potent inhibitory effects on endometrial cancer cells, suggesting a potential strategy for enhancing cancer treatment efficacy . The study highlighted that both agents work synergistically to impair cell proliferation and induce cell cycle arrest.
Immune Modulation
MPA has been shown to influence immune responses, particularly in the context of inflammation and autoimmune conditions. It modulates T cell cytokine production, which can be beneficial in managing autoimmune diseases.
Research Findings
- MPA decreases the production of pro-inflammatory cytokines such as IL-17A while increasing IL-22 production by Th22 cells, indicating its role in regulating immune responses .
- This modulation can help limit tissue damage during inflammatory responses, making MPA a candidate for therapeutic interventions in autoimmune diseases.
Effects on Pregnancy and Ovarian Stimulation
In reproductive medicine, MPA is used alongside human menopausal gonadotropin (hMG) for ovarian stimulation during assisted reproductive technologies (ART). This combination has been effective in improving outcomes for women undergoing fertility treatments .
Research and Development
Ongoing research continues to explore new applications of MPA, including its role in managing abnormal uterine bleeding associated with long-acting contraceptives. Studies have indicated that MPA may influence the expression of specific genes related to endometrial health .
Summary Table of Applications
作用机制
The mechanism of action of 17-Methylprogesterone involves its interaction with progesterone receptors in the body. Upon binding to these receptors, it exerts its progestogenic effects by modulating the expression of specific genes involved in reproductive and metabolic processes . Additionally, it has been found to possess some antiglucocorticoid activity .
相似化合物的比较
17-Methylprogesterone is similar to other progestins such as:
Ethisterone: Synthesized in 1938, it is one of the earliest derivatives of progesterone.
19-Norprogesterone: Identified in 1951, it is another early derivative of progesterone.
Medroxyprogesterone Acetate: A derivative of this compound, it is widely used in hormone replacement therapy.
The uniqueness of this compound lies in its improved progestogenic activity relative to progesterone when administered via non-oral routes .
属性
CAS 编号 |
1046-28-2 |
---|---|
分子式 |
C22H32O2 |
分子量 |
328.5 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S,17S)-17-acetyl-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-14(23)21(3)11-9-19-17-6-5-15-13-16(24)7-10-20(15,2)18(17)8-12-22(19,21)4/h13,17-19H,5-12H2,1-4H3/t17-,18+,19+,20+,21-,22+/m1/s1 |
InChI 键 |
UFIQEZHBGZCWRS-QZKGNRECSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C |
手性 SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C |
规范 SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。